2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973188
InChI: InChI=1S/C10H13N3.ClH/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13;/h2-3,6-7H,4-5,11H2,1H3;1H
SMILES:
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC15973188

Molecular Formula: C10H14ClN3

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride -

Specification

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
IUPAC Name 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H13N3.ClH/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13;/h2-3,6-7H,4-5,11H2,1H3;1H
Standard InChI Key PHPRJHFYDHEMDF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC(=C2)CCN.Cl

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride typically involves multi-step reactions starting from substituted imidazopyridine precursors. A common approach includes:

  • Formation of the Imidazopyridine Core:

    • Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions. For example, 8-methylimidazo[1,2-a]pyridine may be synthesized via cyclization of 2-amino-4-picoline with chloroacetaldehyde .

  • Introduction of the Ethylamine Side Chain:

    • Nucleophilic substitution or reductive amination at the 2-position of the imidazole ring. A patent (WO2018008929A1) describes using lithium aluminum hydride (LiAlH₄) to reduce nitrile or amide intermediates to primary amines .

  • Salt Formation:

    • Treatment with hydrochloric acid in polar solvents like methanol or ethanol to yield the hydrochloride salt.

Optimization and Yield

Key reaction parameters include:

  • Temperature: Reactions often proceed at reflux (70–100°C) for cyclization steps .

  • Catalysts: Palladium on carbon (Pd/C) or Raney nickel may facilitate hydrogenation steps .

  • Solvents: Ethyl acetate, tetrahydrofuran (THF), and dichloromethane are commonly used .

A representative synthesis from the patent literature achieved a 79% yield for a related imidazopyridine derivative using LiAlH₄ reduction . Scaling these methods requires careful control of stoichiometry and purification via column chromatography or recrystallization.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClN₃
Molecular Weight211.69 g/mol
Melting Point180–185°C (estimated)
SolubilitySoluble in water, methanol; insoluble in non-polar solvents
pKa8.2 (amine protonation)
LogP (Partition Coefficient)1.5 (predicted)

The compound exhibits moderate lipophilicity, enabling membrane permeability in biological systems. Its hydrochloride salt form improves aqueous solubility, critical for in vitro assays. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions .

Biological Activity and Mechanisms

Antiviral Activity

The compound’s ability to interfere with viral replication has been hypothesized. Imidazopyridines can block viral polymerases or proteases, as seen in hepatitis C virus (HCV) and HIV research . Molecular docking simulations suggest strong binding to the HCV NS5B polymerase active site (binding energy: −9.2 kcal/mol) .

Anti-inflammatory Effects

In murine models, imidazopyridine derivatives reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, indicating potential anti-inflammatory applications . The ethylamine moiety may modulate NF-κB signaling pathways.

Applications in Drug Development

Lead Optimization

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride serves as a scaffold for designing analogs with enhanced potency. Structural modifications include:

  • Halogenation: Bromine or chlorine at the 6-position (as in AB561661) improves target affinity .

  • Side Chain Elongation: Replacing ethylamine with bulkier amines alters pharmacokinetic profiles .

Prodrug Development

The primary amine group facilitates conjugation with prodrug moieties (e.g., acyloxyalkyl carbamates) to enhance oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator